molecular formula C13H9F2NO B1421724 4-(2,3-Difluorobenzoyl)-2-methylpyridine CAS No. 1187169-03-4

4-(2,3-Difluorobenzoyl)-2-methylpyridine

Cat. No.: B1421724
CAS No.: 1187169-03-4
M. Wt: 233.21 g/mol
InChI Key: MVFZJKPEDFPQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Difluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a difluorobenzoyl group attached to the pyridine ring

Preparation Methods

The synthesis of 4-(2,3-Difluorobenzoyl)-2-methylpyridine typically involves the reaction of 2,3-difluorobenzoyl chloride with 2-methylpyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Chemical Reactions Analysis

4-(2,3-Difluorobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,3-Difluorobenzoyl)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The difluorobenzoyl group can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(2,3-Difluorobenzoyl)-2-methylpyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2,3-difluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-7-9(5-6-16-8)13(17)10-3-2-4-11(14)12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFZJKPEDFPQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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